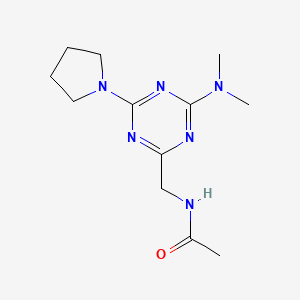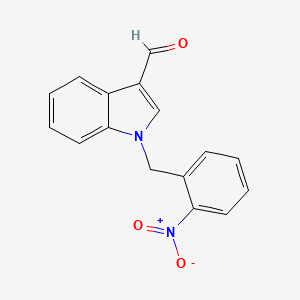
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic structures characterized by a benzene ring fused to a pyrrole ring. The compound features a nitrobenzyl group attached to the first carbon of the indole structure and an aldehyde group at the third carbon position. This structure suggests potential reactivity typical of aldehydes and aromatic nitro compounds.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that include protection, condensation, and reduction steps. While the specific synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is not detailed in the provided papers, a related compound, indole-4-carboxaldehyde, is synthesized from 2-methyl-3-nitrobenzoate using a sequence of reduction, oxidation, protection, condensation, cyclic reaction, and acidation steps . This method could potentially be adapted for the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde by altering the starting materials and reaction conditions to suit the nitrobenzyl substitution pattern.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity. The indole core provides a platform for various substitutions that can significantly alter the compound's properties. In the case of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde, the presence of the nitrobenzyl group is likely to influence the electron density of the indole ring, potentially activating or deactivating certain positions for further chemical reactions.
Chemical Reactions Analysis
Indole derivatives are known to undergo nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indoles . This suggests that the aldehyde group in 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde could also be reactive towards nucleophiles, allowing for the synthesis of a range of substituted indole derivatives.
Physical and Chemical Properties Analysis
作用机制
Target of Action
It is known that 2-nitrobenzyl compounds, which are structurally similar, are often used as photoremovable protecting groups . These compounds can be chemically modified to a molecule and can be removed with light, allowing researchers to control spatial, temporal, and concentration variables with light .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is likely similar to that of other 2-nitrobenzyl compounds. Upon irradiation, these compounds undergo a reaction initiated by an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro photoproducts react via two competing paths. One path involves cyclization to short-lived benzisoxazolidines, while the other path involves the formation of nitroso hydrates by proton transfer .
Biochemical Pathways
For instance, it could affect the proximity of two sites on a single protein, on a ligand and its receptor, or on separate biomolecules within an assembly .
Result of Action
The result of the action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is the release of a protected molecule upon exposure to light . This can be used to control the spatial and temporal release of the protected molecule, which could have various molecular and cellular effects depending on the nature of the protected molecule.
Action Environment
The action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is influenced by environmental factors such as light and the reaction medium . For instance, the balance between the two reaction paths (cyclization to benzisoxazolidines and formation of nitroso hydrates) depends on the reaction medium . Furthermore, the compound’s photoreactivity means that light exposure is a crucial factor influencing its action, efficacy, and stability.
属性
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHIKOXSFFTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

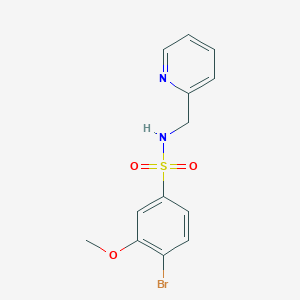
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
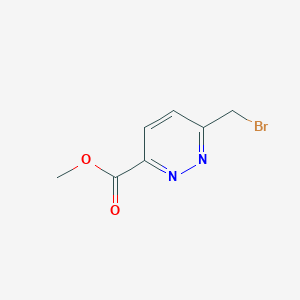
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
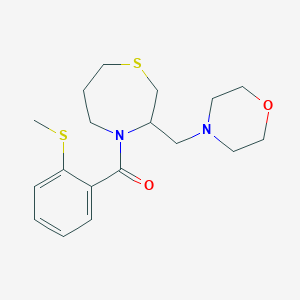
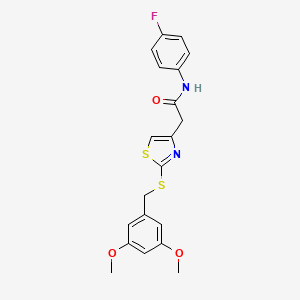
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)
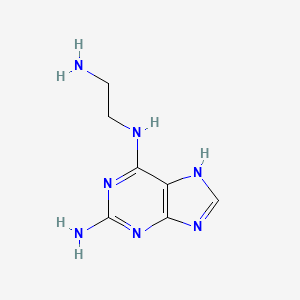
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
